Sanglifehrin A - 187148-13-6

Sanglifehrin A

Catalog Number: EVT-10909452
CAS Number: 187148-13-6
Molecular Formula: C60H91N5O13
Molecular Weight: 1090.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sanglifehrin A is a natural product found in Streptomyces with data available.
Source

Sanglifehrin A is derived from the fermentation of Streptomyces flaveolus, a type of actinobacteria known for producing various bioactive compounds. The biosynthetic pathway of Sanglifehrin A involves a mixed polyketide synthase and non-ribosomal peptide synthetase system, which contributes to its complex structure and diverse biological activities .

Classification

Sanglifehrin A falls under the category of immunosuppressants and is classified as a cyclophilin-binding agent. Its mechanism involves binding to cyclophilin A, similar to cyclosporin A, but it exhibits distinct structural features and pharmacological profiles .

Synthesis Analysis

Methods

The synthesis of Sanglifehrin A has been achieved through several methodologies, including total synthesis and semi-synthetic modifications. Notably, an enantioselective total synthesis was reported that utilized a convergent assembly approach. Key steps included:

  • Ring-closing metathesis: This technique was employed to form the 22-membered macrocyclic core.
  • Stille coupling: Used to unite the spirocyclic lactam with the macrocycle fragments.
  • Spirocyclization: Achieved through stereo-controlled methods involving pyranone intermediates .

Technical Details

The total synthesis involves multiple steps, including functional group transformations and stereochemical control to ensure the correct configuration of the spirocyclic lactam. The use of specific reagents such as 2,6-bis(trifluoromethyl)benzeneboronic acid highlights the complexity and precision required in synthesizing this compound .

Molecular Structure Analysis

Structure

Sanglifehrin A has a complex molecular structure characterized by:

  • A 22-membered macrolide ring
  • A spirocyclic lactam that introduces unique stereochemistry
  • Various functional groups that enhance its biological activity

The molecular formula for Sanglifehrin A is C40H57N3O8C_{40}H_{57}N_{3}O_{8} with a molecular weight of approximately 685.88 g/mol .

Data

The structural elucidation has been supported by techniques such as NMR spectroscopy and mass spectrometry, which confirm the presence of the spirocyclic lactam and other functional groups critical for its activity.

Chemical Reactions Analysis

Reactions

Sanglifehrin A participates in several chemical reactions, primarily involving its interaction with cyclophilins. The binding affinity to cyclophilin A leads to immunosuppressive effects by inhibiting T-cell activation.

Technical Details

The reaction mechanism involves:

  • Homodimerization: Sanglifehrin A promotes higher-order homodimerization of cyclophilin A.
  • Complexation: It facilitates the interaction between cyclophilin A and inosine-5′-monophosphate dehydrogenase 2, which is crucial for its immunosuppressive action .
Mechanism of Action

Process

Sanglifehrin A exerts its effects primarily through inhibition of cyclophilin-dependent pathways. The compound binds to cyclophilin A, leading to alterations in cellular signaling that suppresses T-cell proliferation.

Data

Studies indicate that Sanglifehrin A's mechanism involves:

  • Inhibition of interleukin-2 signaling pathways.
  • Modulation of cell cycle progression in T-cells, effectively reducing immune responses .
Physical and Chemical Properties Analysis

Physical Properties

Sanglifehrin A is typically presented as a white to off-white solid with moderate solubility in organic solvents.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not well-defined due to its complex structure.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and moisture, requiring careful storage conditions.

Relevant data on solubility and stability are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Sanglifehrin A has several important applications in scientific research:

  • Immunosuppressive Therapy: Used in transplant medicine to prevent rejection.
  • Viral Infections Treatment: Potential applications against hepatitis C virus and human immunodeficiency virus due to its ability to inhibit cyclophilins involved in viral replication .
  • Anti-inflammatory Research: Investigated for its potential role in treating inflammatory disorders due to its modulatory effects on immune responses .
Discovery and Historical Context of Sanglifehrin A

Isolation and Initial Characterization from Streptomyces spp.

Sanglifehrin A was first isolated in 1999 from the actinomycete strain Streptomyces sp. A92-308110 (later classified as Streptomyces flaveolus DSM 9954) during a targeted screening for cyclophilin-binding compounds. Researchers employed a cyclophilin A (CypA) affinity assay to identify metabolites capable of binding this key immunophilin. Fermentation broths were subjected to solvent extraction followed by multistep chromatographic purification (including silica gel and HPLC), yielding four structurally related macrolides designated sanglifehrins A–D. Among these, sanglifehrin A emerged as the most potent CypA binder, exhibiting a 10–20-fold higher affinity for CypA than cyclosporine A (cyclosporine A) [2] [5] [6].

Initial structural characterization revealed sanglifehrin A as a complex macrocyclic polyketide-peptide hybrid. Its architecture comprises:

  • A 22-membered macrolide ring
  • An embedded tripeptide subunit (containing meta-tyrosine, valine, and piperazic acid)
  • A linear C9 side chain terminating in a unique [5.5] spiro-lactam moiety [5] [6].Absolute stereochemistry at all 17 chiral centers was resolved through X-ray crystallography of the sanglifehrin A-cyclophilin A complex and advanced NMR techniques [5] [9]. Biological assays confirmed sanglifehrin A as the primary immunosuppressive component, with sanglifehrins B–D showing reduced activity or identified as isolation artefacts [2] [5].

Table 1: Initial Characterization of Sanglifehrins

CompoundRelative CypA Binding AffinityStructural NotesBiological Activity
Sanglifehrin A10–20× higher than cyclosporine AGenuine metabolite; spiro-lactam moietyPotent immunosuppression (IC₅₀: 200 nM)
Sanglifehrin B~10× higher than cyclosporine AGenuine metaboliteModerate immunosuppression
Sanglifehrin CComparable to cyclosporine AIsolation artefactWeak immunosuppression
Sanglifehrin DComparable to cyclosporine AIsolation artefactWeak immunosuppression

Chronological Evolution of Research Milestones

Research on sanglifehrin A has progressed through distinct phases, each elucidating novel aspects of its chemistry and biology:

  • 1999: Isolation and structural elucidation of sanglifehrins A–D, establishing sanglifehrin A as a high-affinity cyclophilin A ligand distinct from cyclosporine A [2] [5].
  • 2001: Mechanistic studies demonstrated sanglifehrin A inhibits interleukin-2 (interleukin-2)-dependent T-cell proliferation at the G1 phase of the cell cycle (IC₅₀ ≈ 200 nM) without affecting interleukin-2 transcription. This distinguished it from cyclosporine A (which blocks interleukin-2 production) and rapamycin (which inhibits later G1/S transition) [1] [4].
  • 2003: Determination of the 1.6 Å resolution crystal structure of the sanglifehrin A-cyclophilin A complex, revealing six direct hydrogen bonds and hydrophobic interactions embedding the macrolide within cyclophilin A's cyclosporine A-binding pocket. The structure confirmed dimerization of the complex, suggesting a potential mechanism for immunosuppression [9].
  • 2011: Cloning and sequencing of the 92.7 kb sanglifehrin A biosynthetic gene cluster from Streptomyces flaveolus. This revealed a hybrid polyketide synthase (PKS)/non-ribosomal peptide synthetase (NRPS) pathway featuring unique enzymes like a crotonyl-CoA reductase/carboxylase (generating the (2R)-2-ethylmalonamyl-CoA starter unit) and a phenylalanine hydroxylase (producing (2S)-meta-tyrosine) [3].
  • 2023: Identification of cyclophilin B (not cyclophilin A) as the primary target for sanglifehrin A's anti-fibrotic activity. Sanglifehrin A binding induces cyclophilin B secretion from the endoplasmic reticulum, inhibiting collagen I maturation in myofibroblasts and mitigating multi-organ fibrosis in preclinical models [7] [8].

Table 2: Key Research Milestones for Sanglifehrin A

YearMilestoneSignificance
1999Isolation and structure elucidationDefined novel chemical scaffold with high cyclophilin A affinity
2001G1 phase cell cycle inhibition in T-cellsEstablished unique mechanism distinct from established immunosuppressants
2003Crystal structure with cyclophilin ARevealed atomic-level binding mode and complex dimerization
2011Biosynthetic gene cluster characterizationEnabled genetic manipulation for analogue production
2023Cyclophilin B targeting in fibrosisExpanded therapeutic potential beyond immunosuppression

Comparative Analysis with Other Immunophilin-Binding Compounds

Sanglifehrin A belongs to the immunophilin-binding immunosuppressant class but operates through a fundamentally distinct mechanism compared to cyclosporine A, FK506 (tacrolimus), and rapamycin (sirolimus). While all these agents utilize immunophilins as binding receptors, their downstream targets and biological effects diverge significantly:

  • Cyclosporine A & FK506: These compounds form ternary complexes with cyclophilin A and FK-binding protein 12 (FKBP12), respectively. Both complexes inhibit the calcium/calmodulin-dependent phosphatase calcineurin. This blocks nuclear factor of activated T-cells (NFAT) dephosphorylation and translocation, thereby suppressing interleukin-2 transcription during early T-cell activation (Phase: G0 to G1 transition) [1] [4].
  • Rapamycin: This macrolide binds FKBP12, but the rapamycin–FKBP12 complex inhibits the mammalian target of rapamycin (mTOR) kinase. mTOR inhibition disrupts cytokine (e.g., interleukin-2, interleukin-4, interleukin-15)-driven signaling, arresting T-cell proliferation at the late G1 phase by preventing phosphorylation of p70 S6 kinase and eukaryotic initiation factor 4E-binding protein 1 [1] [4].
  • Sanglifehrin A: Despite binding cyclophilin A with high affinity, the sanglifehrin A-cyclophilin A complex does not inhibit calcineurin phosphatase activity. Instead, it blocks interleukin-2-dependent T-cell proliferation during mid-G1 phase by impairing hyperphosphorylation of retinoblastoma protein (Rb) and inhibiting cyclin E-cyclin-dependent kinase 2 activity. Crucially, it achieves this without affecting p70 S6 kinase – a key target of rapamycin – and without suppressing interleukin-2 gene transcription like cyclosporine A or FK506. Sanglifehrin A also uniquely inhibits collagen maturation via cyclophilin B binding, a property not shared by classical immunophilin inhibitors [1] [4] [7].

Properties

CAS Number

187148-13-6

Product Name

Sanglifehrin A

IUPAC Name

(3S,6S,9R,10R,11S,12S,13E,15E,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone

Molecular Formula

C60H91N5O13

Molecular Weight

1090.4 g/mol

InChI

InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13+,25-16+,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1

InChI Key

ONJZYZYZIKTIEG-CFBQITSMSA-N

Canonical SMILES

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C

Isomeric SMILES

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.